Pu-erh Tea Authentication via Theogallin-to-Gallic Acid Ratio
A study utilizing LC-MS/MS identified the ratio of Theogallin to Gallic Acid as an effective, specific tool for verifying the authenticity of Pu-erh tea varieties. This ratio serves as a marker of the tea's fermentation state and type, a discriminatory power that EGCG or other major catechins do not possess in this context [1].
| Evidence Dimension | Biomarker Ratio |
|---|---|
| Target Compound Data | Theogallin |
| Comparator Or Baseline | Gallic Acid |
| Quantified Difference | Theogallin:Gallic Acid ratio differentiates between Raw and Ripe Pu-erh teas |
| Conditions | LC-MS/MS analysis of Pu-erh tea samples |
Why This Matters
For quality control and procurement in the tea and nutraceutical industries, this provides a specific, quantifiable metric for product authentication and varietal verification that analogs cannot supply.
- [1] Karwowska, K., et al. (2023). Theogallin-to-Gallic-Acid Ratio as a Potential Biomarker of Pu-Erh Teas. Foods, 12(13), 2453. View Source
